![molecular formula C19H22N2O3S B14261027 2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone CAS No. 365428-01-9](/img/structure/B14261027.png)
2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone is a complex organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Protection of the amino group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the ethanone linkage: The protected pyridine derivative is then reacted with a suitable phenyl ethanone derivative under conditions that facilitate the formation of the ethanone linkage.
Introduction of the methylthio group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone linkage can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino compound.
Scientific Research Applications
2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to participate in hydrogen bonding or electrostatic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone: Similar structure but lacks the Boc protecting group.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Similar structure but lacks the methylthio group.
2-(2-Boc-amino-4-pyridyl)-1-[4-(methoxy)phenyl]ethanone: Similar structure but has a methoxy group instead of a methylthio group.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone is unique due to the presence of both the Boc-protected amino group and the methylthio group, which can impart distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and potential interactions with a wide range of biological targets.
Properties
CAS No. |
365428-01-9 |
|---|---|
Molecular Formula |
C19H22N2O3S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-[2-(4-methylsulfanylphenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H22N2O3S/c1-19(2,3)24-18(23)17-16(20)13(9-10-21-17)11-15(22)12-5-7-14(25-4)8-6-12/h5-10H,11,20H2,1-4H3 |
InChI Key |
DODPILASHNMHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)
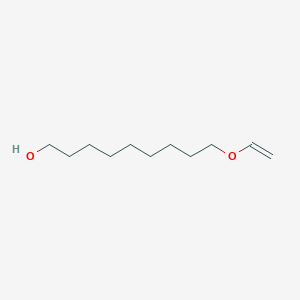
![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)
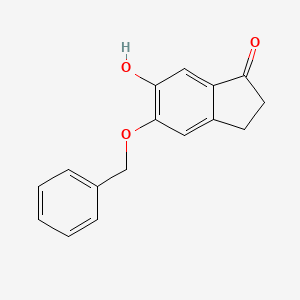
![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
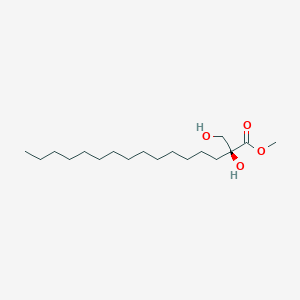
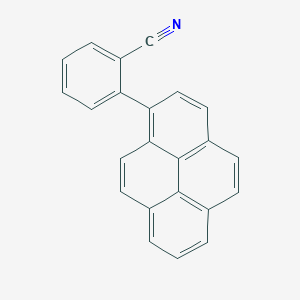
![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)
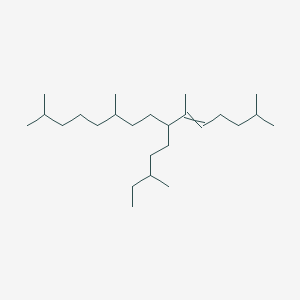
![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
